N-Ethyl-N-propyl-4-amino-2-butyn-1-OL

Analytical Chemistry Pharmaceutical QC Chromatographic Separation

N-Ethyl-N-propyl-4-amino-2-butyn-1-OL (CAS 1246815-49-5) is a multifunctional small molecule featuring a primary alcohol, an internal alkyne, and a tertiary amine bearing ethyl and n-propyl substituents. With a molecular formula of C₉H₁₇NO and a molecular weight of 155.24 g/mol, it serves as a versatile building block in organic synthesis.

Molecular Formula C9H17NO
Molecular Weight 155.241
CAS No. 1246815-49-5
Cat. No. B565706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-propyl-4-amino-2-butyn-1-OL
CAS1246815-49-5
Molecular FormulaC9H17NO
Molecular Weight155.241
Structural Identifiers
SMILESCCCN(CC)CC#CCO
InChIInChI=1S/C9H17NO/c1-3-7-10(4-2)8-5-6-9-11/h11H,3-4,7-9H2,1-2H3
InChIKeyHVWXQVWZOOYZKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N-propyl-4-amino-2-butyn-1-OL (CAS 1246815-49-5): A Specialized Alkyne-Amino Alcohol Scaffold for Pharmaceutical Reference Standards and Targeted Synthesis


N-Ethyl-N-propyl-4-amino-2-butyn-1-OL (CAS 1246815-49-5) is a multifunctional small molecule featuring a primary alcohol, an internal alkyne, and a tertiary amine bearing ethyl and n-propyl substituents . With a molecular formula of C₉H₁₇NO and a molecular weight of 155.24 g/mol, it serves as a versatile building block in organic synthesis. Its most critical industrial role is as the structural core of Oxybutynin EP Impurity E (N-Desethyl-N-propyl Oxybutynin), making it an essential reference standard for the quality control (QC) and analytical method validation of the overactive bladder medication Oxybutynin .

Why N-Ethyl-N-propyl-4-amino-2-butyn-1-OL Cannot Be Replaced by Generic Alkyne-Amino Alcohols


While 4-dialkylamino-2-butyn-1-ols share a common core, their distinct N-alkyl substituents fundamentally alter their physicochemical profiles and create non-interchangeable functional roles. The target compound's unique N-ethyl-N-propyl substitution pattern is specifically mandated for its role as a pharmacopeial impurity marker . Substitution with a common analog, such as 4-diethylamino-2-butyn-1-ol, would fail to co-elute or match the certified reference standard in validated HPLC methods, directly compromising ANDA submissions and regulatory compliance [1]. This strict structural requirement makes generic chemical interchange impossible.

N-Ethyl-N-propyl-4-amino-2-butyn-1-OL: Quantitative Differentiation Evidence vs. Closest Analogs


Increased Lipophilicity (XlogP) Versus the Diethyl Analog Enhances Chromatographic Resolution

The N-ethyl-N-propyl substitution pattern imparts higher lipophilicity compared to the 4-diethylamino-2-butyn-1-ol analog, a critical factor for HPLC method selectivity. The target compound exhibits a calculated XlogP of 0.9, whereas the diethyl analog has a lower LogP of 0.32 [1]. This difference translates to distinct reversed-phase retention times, ensuring that Oxybutynin Impurity E is chromatographically separable from both the main drug peak and other related substances, a fundamental requirement for accurate quantification.

Analytical Chemistry Pharmaceutical QC Chromatographic Separation

Higher Molecular Weight Distinguishes the Precursor from Oxybutynin's Core Amine Component

The mixed ethyl-propyl tertiary amine structure offers a unique molecular weight fingerprint for mass spectrometry (MS) detection. With a molecular weight of 155.24 g/mol, the target compound is heavier than the commonly used 4-diethylamino-2-butyn-1-ol (141.21 g/mol) and the dimethyl analog (113.16 g/mol) . This molecular weight shift is crucial for the unambiguous identification of the corresponding oxybutynin impurity (N-Desethyl-N-propyl Oxybutynin, M.W. 371.52) against other impurities and the API itself.

Pharmaceutical Impurities Mass Spectrometry Reference Standards

Increased Topological Flexibility Differentiates from Simpler Dialkylamino Analogs

The target compound possesses 4 rotatable bonds, compared to 3 for the diethyl analog, due to its unsymmetrical N-ethyl-N-propyl arrangement . This added conformational freedom can influence how the compound interacts with biological targets or enzymatic binding pockets when incorporated into larger molecular frameworks. The unsymmetrical substitution also creates a chiral environment upon quaternization of the amine, a feature absent in symmetric N,N-diethyl or N,N-dimethyl analogs.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Specific Use as a Pharmacopeial Impurity Marker for Oxybutynin QC

The compound is the direct precursor to N-Desethyl-N-propyl Oxybutynin, which is formally designated as Oxybutynin EP Impurity E within the European Pharmacopoeia and analogous USP monographs . As a reference standard, it is supplied at a certified purity of ≥95% (HPLC) and is used to validate analytical methods for ANDA submissions . The ethylpropyl analogue is specifically required because it arises from a distinct synthetic side reaction involving N-ethyl-N-propyl-4-amino-2-butyn-1-OL, and its control is mandated by ICH Q3A guidelines on impurities in new drug substances.

Pharmaceutical Analysis Quality Control ANDA

N-Ethyl-N-propyl-4-amino-2-butyn-1-OL: Optimal Scientific and Industrial Application Scenarios


Certified Reference Standard for Oxybutynin Impurity E in ANDA Method Validation

The primary application for N-Ethyl-N-propyl-4-amino-2-butyn-1-OL is as the essential precursor or direct reference standard for Oxybutynin EP Impurity E in HPLC and LC-MS method development. Its unique XlogP (0.9) ensures it separates from the less lipophilic parent drug (Oxybutynin) during analysis [1]. QC laboratories must source this exact compound to meet ICH guideline requirements for impurity profiling and to demonstrate analytical method specificity in regulatory submissions.

Synthesis of N-Desethyl-N-propyl Oxybutynin for Pharmacological Profiling

Researchers investigating the anticholinergic properties of oxybutynin analogs can utilize this compound as the key amino alcohol intermediate to synthesize the ethylpropyl ester (N-Desethyl-N-propyl Oxybutynin). The resulting impurity, with a molecular weight of 371.52 g/mol, can then be profiled for its activity at muscarinic receptor subtypes (M1-M3) to assess its contribution to the therapeutic or side-effect profile of the drug substance [1].

Chemical Biology Probe Featuring an Unsymmetrical Tertiary Amine and Terminal Alkyne

The compound's unsymmetrical N-ethyl-N-propyl tertiary amine, combined with its 4 rotatable bonds and a terminal propargylic alcohol, makes it a distinct scaffold for chemical biology. It can be used as a Click Chemistry handle (via the alkyne) for PROTAC linker attachment or fluorescent tagging, while the unique amine environment (absent in symmetric diethyl analogs) provides a differentiated vector for studying target protein interactions and inducing specific conformational changes in binding pockets .

System Suitability Marker in Multi-Compendial Oxybutynin Analysis

For laboratories performing dissolution testing or content uniformity analysis of Oxybutynin Chloride Extended-Release Tablets as per USP monograph, this compound, as its impurity ester, serves as a critical system suitability marker. Its chromatographic performance directly verifies that the HPLC system can resolve structurally similar impurities, a mandatory step before reporting batch release data for commercial products [1].

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